N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring and a pyridine ring, both of which are known for their significant roles in various chemical and biological processes. The presence of these rings in the structure of this compound makes it a compound of interest in the field of medicinal chemistry and organic synthesis.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
While the mechanism of action for “N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide” specifically is not available, similar compounds have shown significant activity against various biological targets . For instance, some amide derivatives have been investigated and found to possess anti-microbial, antihypertensive, and anti-diabetes mellitus properties .
Preparation Methods
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyridine ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling of the furan and pyridine rings: This step involves the use of coupling reagents such as palladium catalysts in a cross-coupling reaction.
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the furan ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Amidation: The carboxamide group can undergo further functionalization through reactions with various nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include substituted furans, reduced pyridine derivatives, and functionalized carboxamides.
Comparison with Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can be compared with other similar compounds such as:
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound also contains a furan and pyridine ring but differs in the functional groups attached.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of a furan ring.
Furan-3-carboxylic acid derivatives: These compounds contain the furan ring and carboxylic acid group but lack the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-3-5-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-20-14/h1-7,9-10H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGXIXVNNWWEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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